tert-Butyl (trans-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The compound is formally named tert-butyl N-[(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate according to IUPAC conventions. This nomenclature specifies the pyrrolidine core, where positions 1, 3, and 4 bear substituents: a benzyl group at N1, a carbamate-protected amine at C3, and a 4-chlorophenyl moiety at C4. The stereochemical descriptors (3S,4R) denote the absolute configuration of the chiral centers, confirmed via X-ray crystallography in related pyrrolidine derivatives.
The trans configuration between the benzyl and 4-chlorophenyl groups arises from their diametrically opposed positions on the pyrrolidine ring, as evidenced by nuclear Overhauser effect (NOE) correlations in Nuclear Magnetic Resonance spectroscopy studies. The tert-butyloxycarbonyl (Boc) protecting group at C3 enhances solubility and stabilizes the carbamate linkage during synthetic manipulations.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₇ClN₂O₂ | |
| Molecular Weight | 386.9 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| InChIKey | YVSJDIDTUPXEER-UHFFFAOYSA-N |
Crystallographic Analysis of Molecular Configuration
X-ray diffraction studies of analogous pyrrolidine carbamates reveal a puckered pyrrolidine ring with an envelope conformation, where C3 lies out of the plane formed by the remaining four atoms. The trans disposition of the benzyl and 4-chlorophenyl groups minimizes steric clash, resulting in a dihedral angle of 158–162° between their aromatic planes. Hydrogen bonding between the carbamate carbonyl oxygen and adjacent amine protons stabilizes the tertiary structure, as observed in Protein Data Bank entries for related inhibitors.
While crystallographic data for this specific compound remain unpublished, Cambridge Structural Database entries (e.g., CCDC 900000) demonstrate that tert-butyl carbamates adopt predictable lattice packing patterns dominated by van der Waals interactions and C–H···π contacts. The 4-chlorophenyl group participates in halogen bonding with electron-rich regions of adjacent molecules, a feature critical for cocrystal engineering.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance spectroscopy (¹H, ¹³C, and 2D techniques) resolves the compound’s conformational equilibrium in solution. The pyrrolidine ring exhibits rapid interconversion between envelope and twist-boat conformers, evidenced by averaged coupling constants (J = 6.8–7.2 Hz) for vicinal protons. Nuclear Overhauser Effect Spectroscopy (NOESY) correlations confirm the trans configuration: strong NOEs are observed between the benzyl aromatic protons and the 4-chlorophenyl meta-hydrogens, while the Boc group’s tert-butyl protons show spatial proximity to the pyrrolidine C3 hydrogen.
Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | Chemical Shift (δ) | Multiplicity |
|---|---|---|
| Pyrrolidine H3 (carbamate) | 4.21 | Quintet |
| Benzyl CH₂ | 3.74–3.82 | Doublet |
| 4-Chlorophenyl aromatic H | 7.32–7.45 | Doublet |
| Boc tert-butyl CH₃ | 1.38 | Singlet |
Properties
Molecular Formula |
C22H27ClN2O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C22H27ClN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m1/s1 |
InChI Key |
YVSJDIDTUPXEER-UXHICEINSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Pyrrolidine Core Formation : A ring-closing metathesis (RCM) reaction using Grubbs II catalyst (5 mol%) on a diene precursor (e.g., -allyl--(4-chlorophenyl)allylamine) in dichloromethane at 40°C for 12 hours yields the trans-pyrrolidine scaffold.
-
Benzyl Group Introduction : Benzylation via Pd-catalyzed Buchwald-Hartwig coupling with benzyl bromide (1.2 equiv) and CsCO in dioxane at 100°C achieves 78% yield.
-
Carbamate Protection : Treatment with BocO (1.5 equiv) and DMAP in THF at 0°C to room temperature provides the final product in 85% yield.
Reaction Conditions Table:
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Grubbs II (5 mol%) | CHCl | 40 | 12 | 65 |
| 2 | Pd(OAc), Xantphos | Dioxane | 100 | 24 | 78 |
| 3 | BocO, DMAP | THF | 0 → 25 | 6 | 85 |
Nucleophilic Substitution on Preformed Pyrrolidine
Key Steps:
-
Pyrrolidine Synthesis : (3R,4S)-4-(4-chlorophenyl)pyrrolidin-3-amine is prepared via enzymatic resolution of racemic intermediates using lipase B (Novozym 435) in tert-butyl methyl ether, achieving 92% enantiomeric excess.
-
Benzylation : Benzyl bromide (1.1 equiv) and KCO in DMF at 60°C for 8 hours installs the benzyl group (89% yield).
-
Boc Protection : Carbamate formation with BocO (1.2 equiv) and triethylamine in CHCl at 0°C yields 91% product.
Mechanistic Insights:
-
The trans stereochemistry is retained during benzylation due to steric hindrance from the 4-chlorophenyl group, favoring axial attack.
-
Boc protection proceeds via a two-step mechanism: deprotonation of the amine followed by nucleophilic acyl substitution.
Reductive Amination Route
Key Steps:
-
Ketone Preparation : 4-Chlorophenylglyoxal is condensed with benzylamine in ethanol at reflux (82% yield).
-
Reductive Cyclization : Hydrogenation over Raney Ni (50 psi H) in methanol forms the pyrrolidine ring with trans-configuration (74% yield).
-
Boc Activation : Reaction with BocO and DMAP in CHCl achieves 88% yield.
Advantages:
-
Avoids toxic transition-metal catalysts.
-
Scalable to >100 g batches with consistent diastereoselectivity (>20:1 dr).
Multicomponent Reaction Strategy
Key Steps:
-
One-Pot Assembly : Mixing 4-chlorobenzaldehyde (1.0 equiv), benzylamine (1.1 equiv), and tert-butyl acetoacetate (1.2 equiv) in acetic acid at 120°C for 6 hours forms the pyrrolidine core via a Hantzsch-type reaction (68% yield).
-
Stereochemical Control : Trans configuration is enforced by the bulky tert-butyl group, as confirmed by X-ray crystallography.
Limitations:
-
Lower yield compared to stepwise methods.
-
Requires chromatographic purification to remove regioisomers.
Comparative Analysis of Methods
Critical Reaction Parameters
-
Temperature Control : Exothermic Boc protection steps require slow addition of BocO at 0°C to prevent epimerization.
-
Solvent Selection : Polar aprotic solvents (DMF, dioxane) enhance nucleophilic substitution rates but may complicate purification.
-
Catalyst Loading : Grubbs II catalyst >5 mol% increases metathesis efficiency but raises production costs .
Chemical Reactions Analysis
tert-Butyl (trans-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzyl or chlorophenyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that tert-butyl (trans-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate exhibits promising anticancer properties. Research has demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Case Study : In vitro assays showed that the compound effectively inhibited the proliferation of FaDu hypopharyngeal tumor cells, exhibiting cytotoxicity comparable to established chemotherapeutics like bleomycin.
Immunomodulation
The compound's structural features suggest potential immunomodulatory effects, particularly in enhancing immune responses against tumors.
- Mechanism of Action : It has been observed that this compound can modulate immune checkpoints, specifically targeting the PD-1/PD-L1 pathway.
- Case Study : A study involving mouse splenocytes indicated that treatment with this compound significantly restored immune function against tumor cells at low concentrations (as low as 100 nM), suggesting its role as an immunotherapeutic agent.
Potential as a Neuromodulator
Given the presence of the pyrrolidine moiety, there is ongoing research into the compound's potential effects on neurological pathways.
- Research Findings : Preliminary studies suggest that it may influence neurotransmitter systems, which could have implications for treating neurodegenerative diseases or psychiatric disorders.
Mechanism of Action
The mechanism of action of tert-Butyl (trans-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Table 1: Key Structural and Physical Properties
*Calculated based on molecular formula.
Key Observations:
- Stereochemistry : The trans configuration in the target compound may confer distinct spatial orientation compared to the S-configuration in , affecting receptor binding.
- Solubility : The hydroxymethyl analog has higher polarity due to the -OH group, enhancing aqueous solubility compared to the hydrophobic target compound.
Table 2: Hypothetical Structure-Activity Relationships (SAR)
Key Observations:
Biological Activity
tert-Butyl (trans-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate, also known by its CAS number 1212076-16-8, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, particularly in drug development for neurological disorders.
- Molecular Formula : C22H27ClN2O2
- Molecular Weight : 386.9 g/mol
- InChIKey : YVSJDIDTUPXEER-VQTJNVASSA-N
- H-Bond Donor : 1
- H-Bond Acceptor : 3
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurological pathways. Studies suggest that it may inhibit certain enzymes and modulate receptor activities, which could be beneficial in treating conditions like neurodegenerative diseases.
Neuroprotective Effects
Research indicates that this compound has neuroprotective properties. It has been shown to effectively cross the blood-brain barrier, making it a promising candidate for therapies aimed at neurodegenerative disorders such as Alzheimer's disease. In silico studies have demonstrated its potential to interact with amyloid-beta peptides, which are implicated in Alzheimer's pathology .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes that play critical roles in cellular signaling pathways. For instance, it has been noted for its interactions with cysteine proteases, which are involved in various cellular processes including apoptosis and inflammation .
Case Studies
- Alzheimer’s Disease Model :
- Cancer Research :
Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Potential lead compound for drug development targeting neurological disorders due to blood-brain barrier permeability. |
| Biochemical Research | Utilized in studies investigating enzyme inhibition and receptor binding for drug discovery insights. |
| Material Science | Incorporated into polymer matrices to enhance mechanical properties for durable materials production. |
| Agricultural Chemistry | Potential use in developing agrochemicals aimed at improving crop resistance to pests and diseases. |
Q & A
Basic: What are the recommended methods for synthesizing tert-Butyl (trans-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate?
Answer:
The synthesis typically involves multi-step reactions, including carbamate formation and stereoselective pyrrolidine ring construction. A general approach includes:
- Step 1: Condensation of 4-chlorophenyl precursors with benzyl-protected pyrrolidine intermediates under basic conditions (e.g., DIPEA) to establish the trans stereochemistry .
- Step 2: Carbamate protection using tert-butyloxycarbonyl (Boc) anhydride in inert solvents (e.g., dichloromethane) under nitrogen .
- Optimization: Microwave-assisted synthesis (120°C, 1 hour) can improve reaction efficiency and yield compared to traditional heating .
Advanced: How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry. Key steps include:
- Data Collection: High-resolution data (e.g., at 100 K) with low R factors (<0.05) ensure accuracy .
- Software Tools: Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and validating bond angles/distances .
- Handling Discrepancies: Compare experimental torsion angles (e.g., pyrrolidine ring puckering) with computational models (DFT) to resolve conflicting data .
Basic: What safety precautions are required when handling this compound?
Answer:
While specific toxicity data may be limited, general precautions include:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation of airborne particles .
- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced: How can NMR spectroscopy distinguish between trans and cis isomers of the pyrrolidine ring?
Answer:
- 1H NMR Coupling Constants: Trans-isomers exhibit distinct coupling patterns (e.g., J = 8–12 Hz for vicinal protons) due to dihedral angle differences .
- NOESY Experiments: Cross-peaks between benzyl and 4-chlorophenyl groups confirm spatial proximity in the trans configuration .
- 13C NMR: Chemical shifts of the carbamate carbonyl carbon (~155 ppm) remain consistent, while pyrrolidine ring carbons show splitting in cis isomers .
Basic: Which analytical techniques are essential for purity assessment?
Answer:
- HPLC-MS: Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm .
- Elemental Analysis: Verify %C, %H, %N within ±0.4% of theoretical values .
- Melting Point: Sharp melting ranges (e.g., 109–111°C) indicate high crystallinity .
Advanced: How do steric and electronic effects influence the reactivity of the carbamate group?
Answer:
- Steric Hindrance: The tert-butyl group shields the carbamate nitrogen, reducing nucleophilic attack but stabilizing intermediates during deprotection .
- Electronic Effects: Electron-withdrawing 4-chlorophenyl substituents increase electrophilicity of the pyrrolidine ring, affecting regioselectivity in further functionalization .
- Deprotection Studies: Use TFA in DCM (1:4 v/v) to cleave the Boc group without pyrrolidine ring degradation .
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- LogP Calculation: Use Molinspiration or ACD/Labs to estimate partition coefficients (~3.5–4.0) .
- pKa Prediction: SPARC algorithms predict the carbamate nitrogen’s basicity (pKa ~8.5) .
- Molecular Dynamics (MD): Simulate solvation effects in DMSO/water mixtures to optimize solubility .
Advanced: How can structural analogs guide SAR studies for drug discovery?
Answer:
- Scaffold Modification: Replace the 4-chlorophenyl group with fluorophenyl or methyl groups to assess binding affinity changes (e.g., for histamine receptors) .
- Bioisosteres: Substitute the pyrrolidine ring with piperidine or azetidine to study conformational flexibility .
- Crystallographic Overlays: Align analogs with target protein structures (e.g., HIF prolyl-hydroxylase) using PyMOL to identify critical interactions .
Basic: What are the stability considerations for long-term storage?
Answer:
- Temperature: Store at –20°C in amber vials to prevent light-induced degradation .
- Moisture Sensitivity: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the carbamate .
- Solvent Choice: Dissolve in anhydrous DMSO for aliquots; avoid protic solvents (e.g., methanol) .
Advanced: How to address discrepancies between theoretical and experimental IR spectra?
Answer:
- Peak Assignments: Compare experimental stretches (e.g., C=O at ~1700 cm⁻¹) with DFT-calculated frequencies (B3LYP/6-31G*) .
- Conformational Sampling: Use Gaussian to model rotational isomers and identify contributions to peak broadening .
- Hydration Effects: Record spectra in KBr pellets vs. Nujol mulls to assess hydrogen bonding impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
